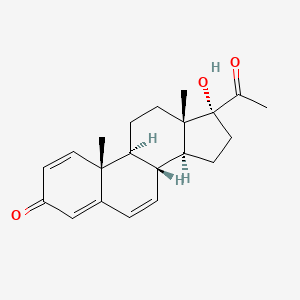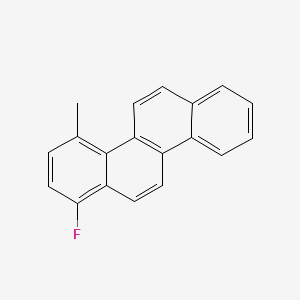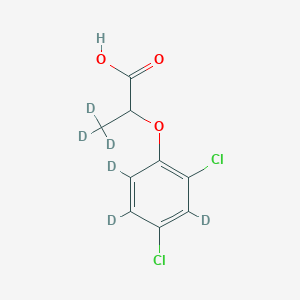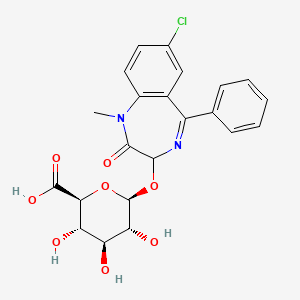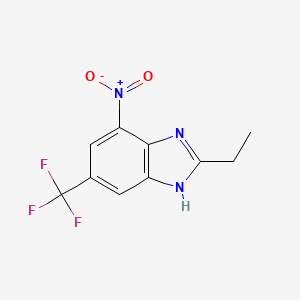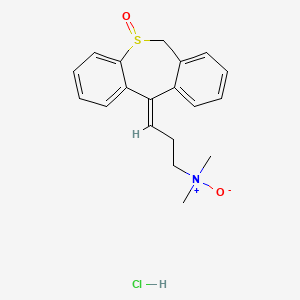
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride) is a derivative of Dosulepin, a tricyclic antidepressant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride involves multiple steps, starting from Dosulepin. The key steps include:
Oxidation of Dosulepin: Dosulepin is first oxidized to form Dosulepin Sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
N-Oxidation: The sulfoxide derivative is then subjected to further oxidation to introduce the N-oxide group. Common reagents for this step include peracids or oxone.
Hydrochloride Formation: The final step involves the conversion of the N,S-dioxide compound to its hydrochloride salt form, typically by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Dosulepin Sulfoxide N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
Dosulepin Sulfoxide N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert the compound back to its parent forms, such as Dosulepin or Dosulepin Sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Dosulepin, Dosulepin Sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dosulepin Sulfoxide N-Oxide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the context of antidepressant activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Dosulepin Sulfoxide N-Oxide Hydrochloride is not fully understood, but it is believed to involve interactions with neurotransmitter systems. The compound may inhibit the reuptake of biogenic amines, increasing the levels of neurotransmitters such as serotonin and norepinephrine at the synaptic cleft. This action is similar to that of Dosulepin, but the presence of sulfoxide and N-oxide groups may confer additional pharmacological properties.
類似化合物との比較
Similar Compounds
Dosulepin: The parent compound, a tricyclic antidepressant.
Dosulepin Sulfoxide: An intermediate in the synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological effects.
Uniqueness
Dosulepin Sulfoxide N-Oxide Hydrochloride is unique due to the presence of both sulfoxide and N-oxide functional groups, which may enhance its chemical reactivity and biological activity compared to its parent compound and other similar tricyclic antidepressants.
特性
分子式 |
C19H22ClNO2S |
|---|---|
分子量 |
363.9 g/mol |
IUPAC名 |
(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-23(22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChIキー |
YYVAYXFDGWXACZ-SJDTYFKWSA-N |
異性体SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
正規SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
